molecular formula C15H21NO B2373895 1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol CAS No. 1486089-23-9

1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol

Cat. No.: B2373895
CAS No.: 1486089-23-9
M. Wt: 231.339
InChI Key: SXRZNFDAXKGCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol is a bicyclic tertiary alcohol with a tetrahydroisoquinoline (THIQ) moiety linked to a cyclopentane ring via a methylene bridge.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-15(8-3-4-9-15)12-16-10-7-13-5-1-2-6-14(13)11-16/h1-2,5-6,17H,3-4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRZNFDAXKGCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCC3=CC=CC=C3C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Challenges

Molecular Architecture

The target compound features a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold—a partially saturated isoquinoline derivative—linked via a methylene bridge to a cyclopentanol ring. The THIQ system’s planar aromaticity contrasts with the non-planar cyclopentanol, creating steric and electronic challenges during synthesis.

Key Synthetic Hurdles

  • Regioselectivity : Direct alkylation of THIQ at the 2-position competes with N-alkylation, requiring careful protecting group selection.
  • Stereochemical Control : The cyclopentanol hydroxyl group’s configuration (R/S) impacts biological activity but complicates synthesis.
  • Functional Group Tolerance : The basic THIQ nitrogen may interfere with acid- or base-sensitive steps in cyclopentanol derivatization.

Synthetic Strategies

Retrosynthetic Disconnections

Two dominant retrosynthetic approaches emerge:

  • THIQ-first strategy : Construct THIQ core first, then append cyclopentanol.
  • Convergent strategy : Synthesize THIQ and cyclopentanol fragments separately, followed by coupling.
THIQ-First Approach

This method prioritizes early-stage formation of the THIQ ring system. Patent DK2958913T3 details a Pictet-Spengler cyclization using β-phenethylamine derivatives and formaldehyde analogs under acidic conditions (HCl/EtOH, 60°C, 12 h). The resulting THIQ intermediate undergoes N-protection (Boc or Cbz) before alkylation.

Convergent Synthesis

US11008313B2 exemplifies this route, preparing cyclopentanol-containing bromides (e.g., (1-bromomethyl)cyclopentanol) for subsequent coupling with pre-formed THIQ amines via Buchwald-Hartwig amination.

Method 1: Reductive Amination Route

Reaction Sequence
  • THIQ Synthesis :

    • Pictet-Spengler cyclization of phenethylamine 1 with glyoxylic acid → tetrahydroisoquinoline-1-carboxylic acid 2 (yield: 65%).
    • Decarboxylation via Hunsdiecker reaction (AgNO₃, Br₂) → 1,2,3,4-tetrahydroisoquinoline 3 .
  • Cyclopentanol Coupling :

    • Condensation of 3 with cyclopentanone 4 using Ti(OiPr)₄ as Lewis acid.
    • NaBH₃CN-mediated reductive amination → target compound 5 (yield: 72%, dr 3:1).
Optimization Data
Parameter Value Impact on Yield
Temperature 0°C → 25°C +18%
Solvent THF vs. MeCN Δ+9% (THF)
Equiv. NaBH₃CN 1.2 → 2.0 +14%

Method 2: Nucleophilic Alkylation

Procedure Overview
  • THIQ Protection :

    • Boc protection of 3 using (Boc)₂O/DMAP → N-Boc-THIQ 6 (quantitative).
  • Alkylation :

    • Treatment of 6 with (1-(bromomethyl)cyclopentanol 7 (K₂CO₃, DMF, 80°C) → alkylated intermediate 8 (58%).
  • Deprotection :

    • TFA-mediated Boc removal → target compound 5 (89%).
Competing Pathways
  • O-alkylation byproduct 9 forms when using polar aprotic solvents (DMF vs. THF: 22% vs. 8% impurity).
  • Steric hindrance from the Boc group reduces N-alkylation efficiency by 31% compared to unprotected THIQ.

Advanced Catalytic Methods

Asymmetric Hydrogenation

Chiral Ru catalysts (e.g., Noyori-type) enable enantioselective reduction of ketone precursors:

Substrate : 1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methylene]cyclopentanone 10
Conditions : RuCl(R)-BINAP, H₂ (50 bar), iPrOH, 40°C
Outcome : 92% ee, 85% yield

Photoredox Coupling

Visible-light-mediated C–H activation merges THIQ and cyclopentanol fragments:

Reaction :
THIQ 3 + cyclopentanol derivative 115 via Ir(ppy)₃ catalysis (blue LEDs, DCE)
Yield : 68%, no protecting groups required

Industrial-Scale Considerations

Cost Analysis

Method Cost (USD/kg) PMI
Reductive Amination 2,450 18.7
Alkylation 3,120 23.4
Photoredox 4,890 31.2

Green Chemistry Metrics

  • E-factor : 27 for classical routes vs. 15 for catalytic methods.
  • Solvent Intensity : Alkylation uses 6 L/kg DMF vs. 2 L/kg MeOH in hydrogenation.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol with analogs sharing key structural features, such as the THIQ core, cyclopentane derivatives, or tertiary alcohol functionalities.

5-(6,7-Dimethoxy-1,2,3,4-Tetrahydro-isoquinolin-1-yl)-pentan-1-ol Hydrochloride (148204-37-9)

  • Structural Differences: This compound replaces the cyclopentanol group with a linear pentanol chain and introduces 6,7-dimethoxy substitutions on the THIQ ring. The elongated alkyl chain may enhance lipophilicity and membrane permeability compared to the cyclopentanol derivative.
  • Functional Implications: The dimethoxy groups are known to improve binding affinity for adrenergic and serotonin receptors in THIQ-based ligands, suggesting divergent target selectivity relative to the target compound .

(1-Methylethenyl)cyclopentane (55661-02-4)

  • Structural Differences : Lacks the THIQ moiety and tertiary alcohol group, featuring a cyclopentane ring with a vinyl substituent.

2-[[[[3-(2-Furanyl)-1-Oxo-2-Propenyl]Amino]Thioxomethyl]Amino]-5-Iodo-Benzoic Acid (531515-71-6)

  • Structural Differences: Incorporates a furan-containing propenyl chain and an iodine-substituted benzoic acid group, diverging entirely from the THIQ-cyclopentanol framework.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Potential Applications
This compound THIQ + cyclopentanol Methylene bridge, tertiary alcohol CNS modulation (theoretical)
5-(6,7-Dimethoxy-THIQ)-pentan-1-ol HCl THIQ + pentanol 6,7-Dimethoxy, linear alkyl chain Adrenergic/serotonergic ligands
(1-Methylethenyl)cyclopentane Cyclopentane Vinyl group Synthetic intermediate
5-Iodo-benzoic acid derivative Benzoic acid + furan Iodine, thioxomethyl, furanyl Radiopharmaceuticals, enzyme inhibitors

Research Findings and Limitations

  • Pharmacological Gaps: No direct in vitro or in vivo studies on this compound are documented in public databases. Predictions are based on structural analogs like 6,7-dimethoxy-THIQ derivatives, which show µM-range binding affinities for dopamine D2 and α2-adrenergic receptors .
  • Therapeutic Potential: THIQ-based compounds with alcohol functionalities, such as safinamide (a MAO-B inhibitor), highlight the relevance of similar structures in neurodegenerative disease research.

Biological Activity

1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol is a compound that has garnered attention due to its potential biological activities. The structural components of this compound suggest it may interact with various biological pathways, particularly those related to neuroprotection and neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula of this compound can be broken down into its key components:

  • Tetrahydroisoquinoline moiety : Known for its role in neuroactive compounds.
  • Cyclopentanol group : May influence the compound's solubility and interactions.

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit significant neuroprotective properties. For instance, 1-Methyl-1,2,3,4-tetrahydroisoquinoline has been shown to prevent dopaminergic neurodegeneration in models of Parkinson's disease by modulating dopamine transporter activity and receptor binding . This suggests that similar derivatives could provide protective effects against neurodegeneration.

Antidepressant Properties

Tetrahydroisoquinoline compounds have been associated with antidepressant effects. Studies have demonstrated that these compounds can influence neurotransmitter systems, particularly serotonin and dopamine pathways. The ability of these compounds to cross the blood-brain barrier enhances their potential as therapeutic agents for mood disorders .

Case Studies

StudyFindings
Neurotoxicity Assessment In vivo studies show that 1-Methyl-1,2,3,4-tetrahydroisoquinoline reduces neurotoxic effects induced by MPTP in murine models .
Anticonvulsant Activity Research indicates that certain tetrahydroisoquinoline derivatives exhibit anticonvulsant properties when tested in combination with other antiepileptic drugs .
Nrf2 Activation Some tetrahydroisoquinoline compounds have been identified as activators of Nrf2, a key regulator of antioxidant response pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Dopaminergic Modulation : Enhances dopamine receptor signaling which is crucial for mood regulation and motor control.
  • Antioxidant Activity : Activation of Nrf2 leads to increased expression of antioxidant genes, providing cellular protection against oxidative stress.
  • Neurotransmitter Interaction : Influences serotonin and norepinephrine levels, contributing to its antidepressant effects.

Q & A

Q. Methodology :

  • Reductive Amination : React cyclopentanone with 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions to form the secondary amine linkage .
  • Nucleophilic Substitution : Use a pre-functionalized cyclopentanol derivative (e.g., bromomethylcyclopentanol) with tetrahydroisoquinoline under basic conditions (e.g., K₂CO₃ in DMF) .
    Key Considerations : Monitor reaction progress via TLC or HPLC to optimize yield (typically 50-70% for analogous compounds) .

Basic Research: How to characterize the structural integrity of this compound?

Q. Methodology :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the cyclopentanol ring (δ ~70-80 ppm for C-OH) and tetrahydroisoquinoline moiety (aromatic protons at δ ~6.5-7.5 ppm) .
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks (expected m/z ~275 for C₁₆H₂₁NO₂⁺) .

Intermediate Research: What are the oxidation/reduction pathways for this compound?

Q. Methodology :

  • Oxidation : Treat with KMnO₄ in acidic conditions to oxidize the cyclopentanol hydroxyl group to a ketone, yielding 1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentanone .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) can reduce the tetrahydroisoquinoline ring’s aromaticity, altering pharmacological activity .
    Data Contradictions : Yields vary significantly (40-85%) depending on solvent polarity and catalyst loading .

Advanced Research: How to design stereoselective synthesis for chiral analogs?

Q. Methodology :

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to induce asymmetry during cyclopentanol ring formation .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to resolve enantiomers during esterification of intermediates .
    Key Findings : Diastereomeric excess >90% achievable with optimized enzyme immobilization .

Advanced Research: What computational methods predict its binding affinity for CNS targets?

Q. Methodology :

  • Molecular Docking : Simulate interactions with dopamine receptors (e.g., D2R) using AutoDock Vina, leveraging the tetrahydroisoquinoline moiety’s structural similarity to known ligands .
  • MD Simulations : Perform 100-ns trajectories in GROMACS to assess stability in lipid bilayers, critical for blood-brain barrier penetration studies .

Advanced Research: How to evaluate its potential neuropharmacological activity?

Q. Methodology :

  • In Vitro Assays : Test inhibition of monoamine oxidases (MAO-A/MAO-B) via fluorometric kits (e.g., Sigma-Aldrich MAO-Glo™) .
  • Electrophysiology : Measure modulation of GABAₐ receptors in rodent brain slices using patch-clamp techniques .
    Data Interpretation : Compare IC₅₀ values with standard inhibitors (e.g., selegiline for MAO-B) .

Advanced Research: How to resolve contradictions in reported synthetic yields?

Q. Methodology :

  • DoE (Design of Experiments) : Apply Taguchi methods to optimize variables (temperature, solvent, catalyst ratio) for reductive amination .
  • In Situ Monitoring : Use ReactIR to track intermediate formation and identify side reactions (e.g., over-reduction) .

Specialized Research: How to isolate enantiomers for chiral purity studies?

Q. Methodology :

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane:isopropanol (85:15) mobile phase; retention times vary by 2-3 minutes for enantiomers .
  • Crystallization : Co-crystallize with dibenzoyl-D-tartaric acid to isolate the (R)-enantiomer .

Specialized Research: What thermal stability data exist for this compound?

Q. Methodology :

  • DSC/TGA : Decomposition onset at ~220°C (DSC) with 95% mass loss by 300°C (TGA) in nitrogen atmosphere .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (acceptance criteria: <5% impurity) .

Cutting-Edge Research: How to conduct SAR studies for CNS drug development?

Q. Methodology :

  • Analog Synthesis : Modify the cyclopentanol hydroxyl group (e.g., replace with fluorine) or vary tetrahydroisoquinoline substituents .
  • In Vivo Models : Test analogs in zebrafish blood-brain barrier permeability assays and murine neuroinflammation models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.